

Unveiling the Structure of 4,6-Cholestadien-3 β -ol: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Cholestadien-3beta-ol

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This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4,6-cholestadien-3 β -ol, a significant derivative of cholesterol. This document details the spectroscopic data, synthesis, and analytical methodologies essential for the identification and characterization of this sterol, presenting all quantitative data in structured tables and illustrating key processes with detailed diagrams.

Compound Identification

4,6-Cholestadien-3 β -ol is a cholestane derivative with the molecular formula $C_{27}H_{44}O$ and a molecular weight of 384.64 g/mol .^[1] Key identifiers for this compound are provided in the table below.

Identifier	Value
CAS Number	14214-69-8 ^[2]
Molecular Formula	$C_{27}H_{44}O$ ^[1]
Molecular Weight	384.64 g/mol ^[1]
Melting Point	126-127 °C

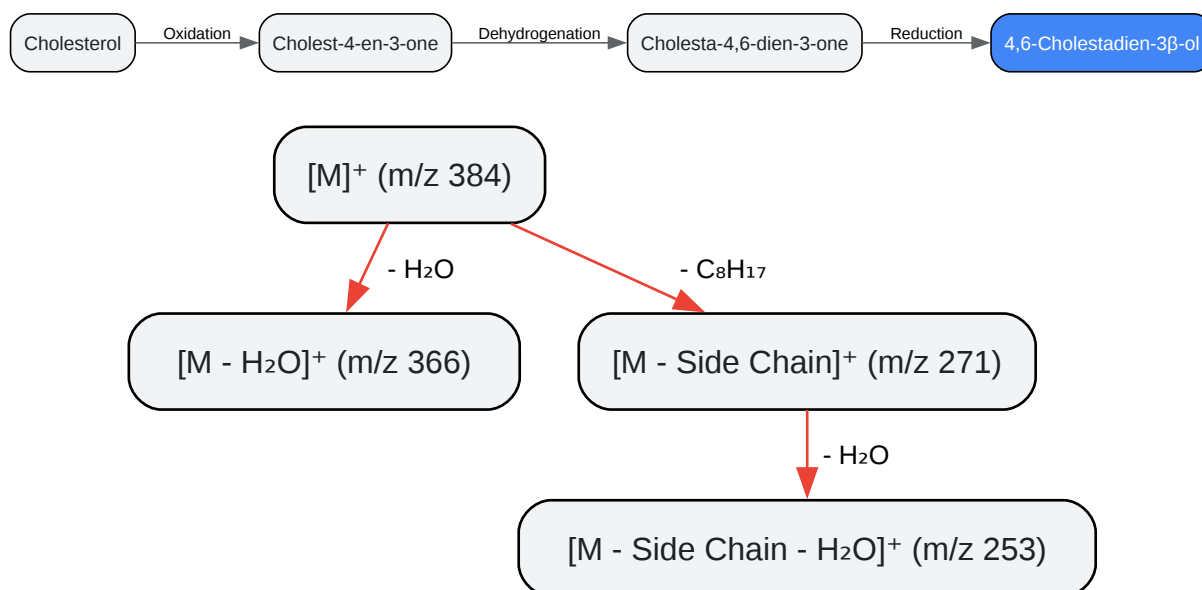
Synthesis of 4,6-Cholestadien-3 β -ol

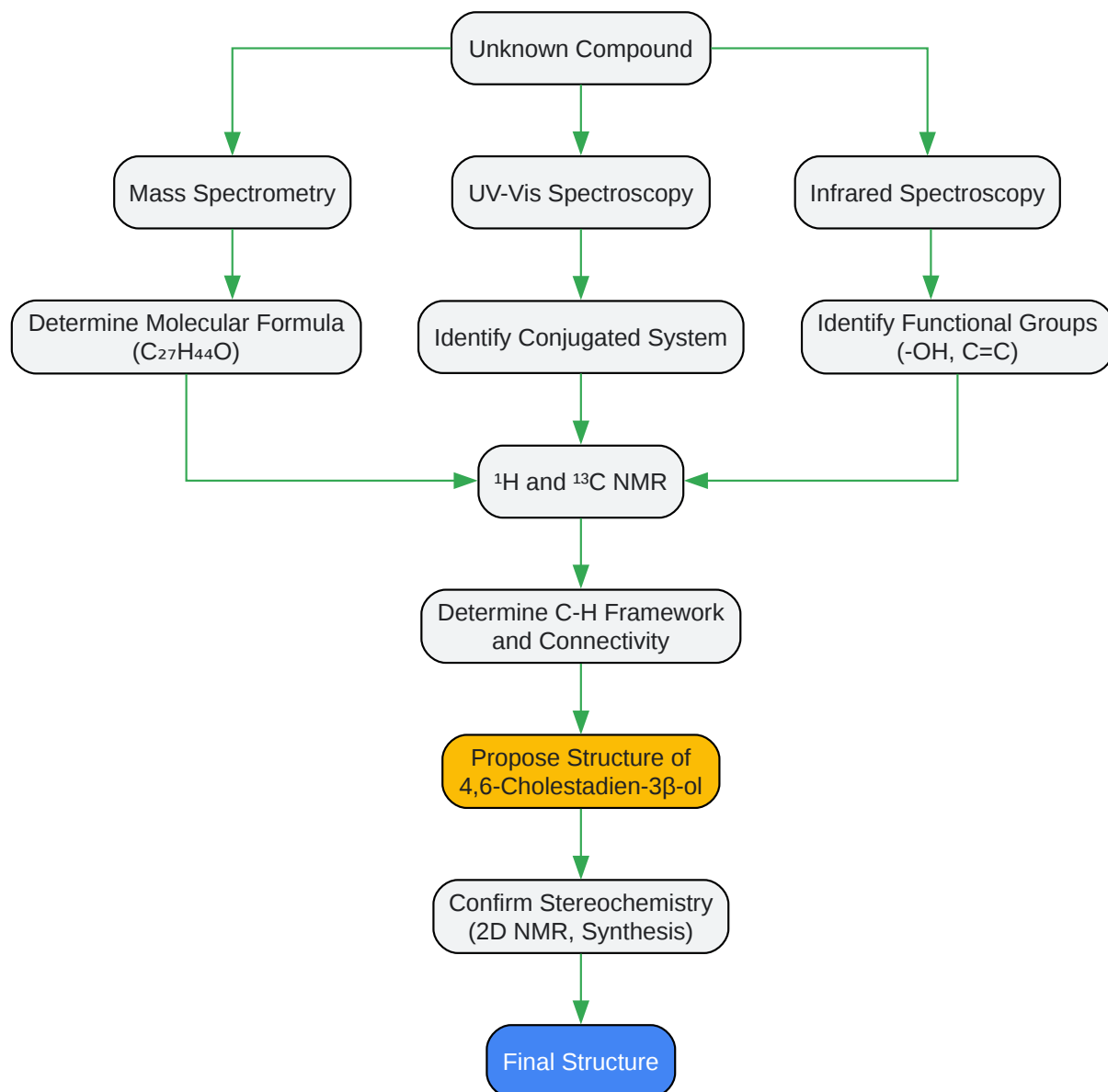
The synthesis of 4,6-cholestadien-3 β -ol is typically achieved through a multi-step process starting from readily available cholesterol. The general synthetic pathway involves the oxidation of cholesterol to an intermediate, followed by reduction to yield the target compound. A common route proceeds via the formation of cholesta-4,6-dien-3-one.

Experimental Protocol: Synthesis from Cholesterol

A plausible synthetic route involves the following conceptual steps:

- **Oxidation of Cholesterol:** Cholesterol is first oxidized to cholest-4-en-3-one. This step involves the oxidation of the 3 β -hydroxyl group and the migration of the double bond from the C5-C6 to the C4-C5 position.
- **Introduction of the Second Double Bond:** A second double bond is introduced at the C6-C7 position to form the conjugated dienone, cholesta-4,6-dien-3-one.
- **Stereoselective Reduction:** The final step is the stereoselective reduction of the 3-keto group in cholesta-4,6-dien-3-one to the corresponding 3 β -alcohol.





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References

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